REACTION_CXSMILES
|
[H-].[Na+].[I:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH:11]([N:14]([CH:19]([CH3:21])[CH3:20])[C:15](=[O:18])[CH2:16]Br)([CH3:13])[CH3:12]>O1CCCC1>[CH:11]([N:14]([CH:19]([CH3:21])[CH3:20])[C:15](=[O:18])[CH2:16][O:10][C:7]1[CH:8]=[CH:9][C:4]([I:3])=[CH:5][CH:6]=1)([CH3:13])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(CBr)=O)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
after stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to rise to 20° C.
|
Type
|
ADDITION
|
Details
|
the reaction medium was poured into ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
water and filtration
|
Type
|
CUSTOM
|
Details
|
by drying
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(COC1=CC=C(C=C1)I)=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |